![molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Descripción general
Descripción
FR901379 es un lipohexapéptido sulfonado producido por el hongo filamentoso Coleophoma empetri. Sirve como precursor para la semisíntesis de micafungina, un agente antifúngico de tipo equinocandína utilizado para el tratamiento clínico de infecciones fúngicas invasivas . La micafungina presenta una excelente solubilidad en agua debido al grupo sulfonato que proviene de FR901379, lo que mejora significativamente su eficacia farmacológica y sus propiedades farmacocinéticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La biosíntesis de FR901379 implica la optimización de la ruta de biosíntesis mediante la sobreexpresión de enzimas limitantes de la velocidad, como el citocromo P450 McfF y McfH . Estas enzimas ayudan a eliminar la acumulación de subproductos no deseados y aumentan la producción de FR901379 . Además, el activador transcripcional McfJ se sobreexpresa para regular la biosíntesis de FR901379, lo que aumenta aún más su producción .
Métodos de producción industrial
En la producción industrial, se construye una cepa altamente eficiente productora de FR901379 mediante ingeniería metabólica de sistemas en Coleophoma empetri MEFC09 . La cepa modificada que coexpresa McfJ, McfF y McfH alcanza un título de 4,0 g/L en condiciones de alimentación por lotes en un biorreactor de 5 L . El proceso de purificación implica calentar los productos brutos de FR901379, disolverlos en agua o soluciones acuosas con solventes orgánicos y controlar el pH del líquido disuelto . Luego, el líquido disuelto se enfría o se trata con solventes orgánicos para obtener FR901379 purificado .
Análisis De Reacciones Químicas
Biosynthetic Assembly
Pneumocandin A0 is synthesized via a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway .
Key Reactions:
The hexapeptide core includes 3S-hydroxy-4S-methylproline at position 6, synthesized via hydroxylation and methylation by GLOXY4 (leucine dioxygenase) .
Hydroxylation and Methylation:
- Proline hydroxylase (GloF) : Converts proline to trans-4-hydroxyproline (major) and trans-3-hydroxyproline (minor) .
- GLOXY1 (homotyrosine 3-hydroxylase) : Hydroxylates homotyrosine at C-3 .
- GLOXY4 : Catalyzes methylproline formation, essential for pneumocandin A0 biosynthesis .
Deletion of GLOXY4 abolishes pneumocandin A0 production, redirecting synthesis to pneumocandin B0 .
Side-Chain Engineering
Mutasynthesis studies demonstrate that altering the fatty acid side chain modulates bioactivity :
The dimethylmyristoyl side chain in A0 reduces hemolysis compared to linoleoyl or palmitoyl chains .
Sulfation and Stability
The 3-sulfooxy group on the homotyrosine residue enhances solubility and stability :
- Sulfation : Catalyzed by a sulfotransferase using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .
- Hydrolysis : The sulfated group resists enzymatic cleavage, improving pharmacokinetics .
Semisynthetic Derivatives
Pneumocandin A0 serves as a precursor for antifungal drugs. Key modifications include:
- Reductive amination : Conversion of glutamine carboxamide to amine (e.g., caspofungin synthesis) .
- Ethylenediamine addition : Enhances water solubility and potency .
Comparative Activity
Critical Reaction Pathways
- NRPS-PKS Assembly : Coordinated by 14 enzymatic domains, including condensation (C), adenylation (A), and thiolation (T) modules .
- Post-Assembly Modifications : Hydroxylation, methylation, and sulfation account for >70% of biosynthetic steps .
- Regioselective Hydrolysis : Controlled by cytochrome P450 monooxygenases (e.g., GLP450-1/2) .
Industrial Optimization
- Fermentation : Soybean oil and Pharmamedia increase A0 yield by 10–20x .
- Mutagenesis : ΔGLHYD mutants reduce A0 production by 62% but enable novel derivatives .
Pneumocandin A0’s chemical reactivity is defined by its biosynthetic enzymes and post-translational modifications, which balance antifungal efficacy and biocompatibility. Advances in genetic engineering (e.g., CRISPR/Cas9 ) and mutasynthesis continue to expand its therapeutic potential.
Aplicaciones Científicas De Investigación
Pneumocandin A0 exerts its antifungal effects primarily through the inhibition of β-(1,3)-D-glucan synthase , an enzyme essential for synthesizing β-glucan, a key component of fungal cell walls. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and subsequent cell lysis. This mechanism is similar to other echinocandins, such as caspofungin, which is a semisynthetic derivative of pneumocandin B0 .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is significantly influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in structure can lead to substantial changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus.
Table 1: Comparison of Pneumocandin Compounds
Compound Name | Antifungal Activity | Key Features |
---|---|---|
Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
Pneumocandin B0 | High | Semisynthetic derivative |
Caspofungin | Very High | Improved solubility and stability |
Pneumocandin I | Elevated | New analog with enhanced activity |
In Vitro Studies
Pneumocandin A0 has demonstrated potent in vitro activity against various Candida species. Studies comparing its efficacy with other pneumocandins revealed it to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
Genetic Manipulation
Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to parent compounds .
Clinical Implications
The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .
Case Study 1: Efficacy in Systemic Candidiasis
A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent.
Case Study 2: Clinical Trials Involving Caspofungin
Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of precursor compounds like pneumocandin A0 for developing effective treatments .
Mecanismo De Acción
FR901379 ejerce sus efectos al servir como precursor de la micafungina, que inhibe la β-1,3-glucanosintasa . Esta enzima es necesaria para la síntesis de la pared celular de varios patógenos fúngicos . Al bloquear la biosíntesis de β-1,3-glucano, la micafungina inhibe potentemente el crecimiento de patógenos fúngicos . Los objetivos moleculares y las vías involucradas incluyen la β-1,3-glucanosintasa y la ruta de biosíntesis de β-1,3-glucano .
Comparación Con Compuestos Similares
FR901379 se compara con otros agentes antifúngicos de tipo equinocandína como la caspofungina y la anidulafungina . A diferencia de otros agentes de tipo equinocandína, la micafungina, derivada de FR901379, presenta una excelente solubilidad en agua debido al grupo sulfonato . Esta característica mejora significativamente su eficacia farmacológica y sus propiedades farmacocinéticas .
Compuestos similares
Caspofungina: Otro agente antifúngico de tipo equinocandína utilizado para el tratamiento de infecciones fúngicas invasivas.
Anidulafungina: Un agente antifúngico de tipo equinocandína con aplicaciones similares.
La singularidad de FR901379 radica en su papel como precursor de la micafungina, que presenta una solubilidad en agua superior y propiedades farmacológicas en comparación con otros agentes de tipo equinocandína .
Actividad Biológica
Pneumocandin A0, a lipopeptide compound derived from the fermentation of the fungus Glarea lozoyensis, belongs to the echinocandin family, which is known for its potent antifungal properties. This article delves into the biological activity of Pneumocandin A0, highlighting its mechanism of action, structure-activity relationships, and relevant research findings.
Pneumocandin A0 exerts its antifungal effects primarily by inhibiting the enzyme β-(1,3)-D-glucan synthase , which is crucial for the synthesis of β-glucan—a key component of the fungal cell wall. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and cell lysis. This mechanism is similar to that of other echinocandins, including caspofungin, which is a semisynthetic derivative of pneumocandin B0 .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in the structure can lead to significant changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus .
Table 1: Comparison of Pneumocandin Compounds
Compound Name | Antifungal Activity | Key Features |
---|---|---|
Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
Pneumocandin B0 | High | Semisynthetic derivative |
Caspofungin | Very High | Improved solubility and stability |
Pneumocandin I | Elevated | New analog with enhanced activity |
Research Findings
- In Vitro Studies : Pneumocandin A0 has shown potent in vitro activity against various Candida species. In studies comparing its efficacy with other pneumocandins, it was found to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
- Genetic Manipulation : Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to the parent compounds .
- Clinical Implications : The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .
Case Studies
- Case Study 1 : A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .
- Case Study 2 : Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of its precursor compounds like pneumocandin A0 for developing effective treatments .
Q & A
Basic Research Questions
Q. What are the key structural features of Pneumocandin A0 critical for its antifungal activity?
Pneumocandin A0’s bioactivity stems from its cyclic hexapeptide core, which includes hydroxylated amino acids (e.g., 4-methyl-3-hydroxyproline) and a fatty acid side chain. The hydroxyl groups at positions 4 and 5 of the dihydroxyornithine residue enhance solubility and target binding, while the fatty acid tail (e.g., hexadecanoyl) facilitates membrane interaction. Structural analogs lacking these hydroxyls or with modified side chains show reduced potency, as demonstrated by NMR and X-ray crystallography studies .
Q. How is Pneumocandin A0 biosynthesized in fungal strains?
Biosynthesis involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) cluster. Key steps include:
- Amino acid activation : L-proline and L-leucine are hydroxylated by nonheme iron oxygenases (e.g., GLOXY4) to form 3-hydroxyproline and 4-methyl-3-hydroxyproline .
- Cyclization : The NRPS assembles the hexapeptide core, followed by cyclization and attachment of the fatty acid chain via an amide bond .
- Regulation : Gene clusters in Glarea lozoyensis coordinate substrate specificity and post-translational modifications .
Advanced Research Questions
Q. How can researchers optimize downstream processing of Pneumocandin A0 to maximize yield?
Methodological approaches include:
- Statistical Design : Full factorial experiments (e.g., agitation time, solvent volume, wash cycles) identify critical parameters. For example, isobutanol extraction with 60-minute agitation increases recovery by 35% .
- Filtration Optimization : Press filters reduce processing time by 40% compared to vacuum filtration .
- Solvent Selection : Isobutanol outperforms methanol in assay purity (85% vs. 72%) due to better phase separation .
Q. What experimental strategies resolve contradictions in biosynthetic pathway data for Pneumocandin A0 and B0?
- Mutagenesis vs. Genetic Engineering : Classical mutagenesis (e.g., Glarea lozoyensis ATCC 74030) shifts the A0/B0 ratio from 7:1 to 1:80 by disrupting 4-methylproline synthesis. In contrast, targeted knockout of GLOXY4 abolishes A0 production entirely, confirming its role in leucine cyclization .
- Isotopic Labeling : ¹³C-tracing in wild-type strains shows distinct proline and leucine origins for 3-hydroxyproline (A0) and 4-methyl-3-hydroxyproline (B0) .
Q. What methodologies address challenges in structural elucidation of Pneumocandin A0?
- X-ray Crystallography : Resolves core stereochemistry but struggles with disordered fatty acid chains. Partial structures are validated via hydrolysis and chiral HPLC .
- NMR Spectroscopy : 2D-COSY and NOESY identify hydroxylation patterns and cyclic conformation. For example, 3J coupling constants confirm trans-hydroxylation at proline residues .
Q. How can genetic engineering enhance Pneumocandin B0 production in strains producing A0 as a major component?
- Gene Knockout : Disrupting GLOXY4 in Glarea lozoyensis eliminates 4-methylproline synthesis, shifting production exclusively to B0 .
- Heterologous Expression : Introducing the pneumocandin cluster into Aspergillus nidulans enables pathway dissection and yield improvement via promoter engineering .
Q. What analytical techniques confirm structural modifications in Pneumocandin A0 derivatives?
Propiedades
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UYCSHIFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.